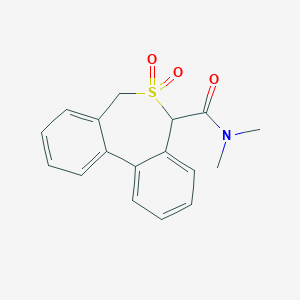
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide, also known as clozapine N-oxide (CNO), is a synthetic compound that has gained significant attention in the field of neuroscience. CNO is a chemical compound that is structurally similar to clozapine, a well-known antipsychotic drug. However, CNO has unique properties that make it an ideal tool for studying neural circuits and behavior in animal models.
作用机制
CNO acts as a ligand for the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that are not activated by endogenous ligands but can be activated by exogenous ligands such as CNO. When CNO binds to DREADDs, it triggers a signaling cascade that alters the activity of specific neurons in the brain.
生化和生理效应
CNO has been shown to have a wide range of biochemical and physiological effects on the brain. It can activate or inhibit specific neural circuits, leading to changes in behavior, cognition, and emotion. CNO has also been shown to modulate neurotransmitter release, synaptic plasticity, and gene expression in the brain.
实验室实验的优点和局限性
One of the main advantages of using CNO in lab experiments is its specificity. CNO only activates DREADDs that are expressed in specific neurons, allowing researchers to selectively manipulate neural circuits and behavior. CNO is also relatively safe and well-tolerated in animals, with few reported side effects. However, there are some limitations to using CNO. For example, CNO has a relatively short half-life in the body, which can limit its effectiveness in long-term experiments. Additionally, CNO can have off-target effects on other receptors in the brain, which can complicate data interpretation.
未来方向
There are many potential future directions for research involving CNO. One area of interest is the development of new DREADDs that are more specific and effective than current versions. Another area of interest is the use of CNO in combination with other techniques such as optogenetics and calcium imaging to study neural circuits and behavior. Additionally, CNO could be used to investigate the role of specific neural circuits in disease states such as addiction, depression, and anxiety. Overall, CNO has the potential to be a valuable tool for understanding the complex workings of the brain and developing new treatments for neurological disorders.
合成方法
CNO can be synthesized through a multi-step process involving the reaction of 5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide with N-chlorosuccinimide, followed by reaction with dimethylamine and oxidation with hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
CNO has become a popular tool for studying neural circuits and behavior in animal models. It is commonly used in optogenetic and chemogenetic experiments to activate or inhibit specific neurons in the brain. CNO can be administered orally or through injection, and its effects can be monitored through behavioral assays or electrophysiological recordings.
属性
CAS 编号 |
110160-82-2 |
|---|---|
产品名称 |
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide |
分子式 |
C17H17NO3S |
分子量 |
315.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5-carboxamide |
InChI |
InChI=1S/C17H17NO3S/c1-18(2)17(19)16-15-10-6-5-9-14(15)13-8-4-3-7-12(13)11-22(16,20)21/h3-10,16H,11H2,1-2H3 |
InChI 键 |
ZTYDDYSLKHCUNY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
规范 SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



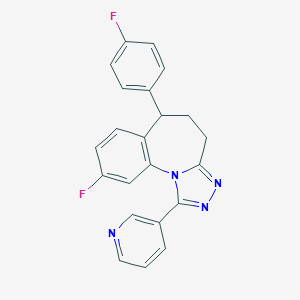
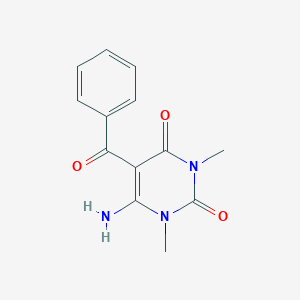
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
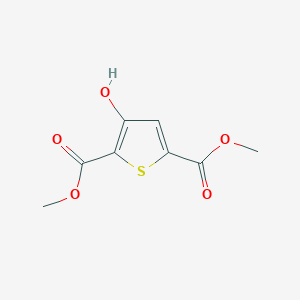
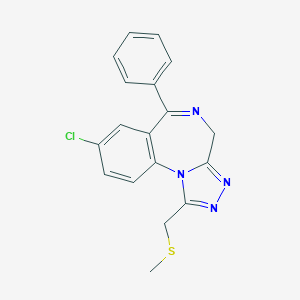
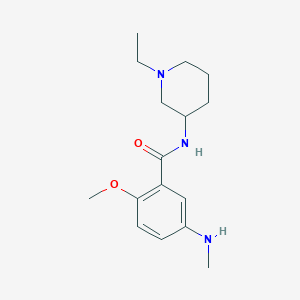
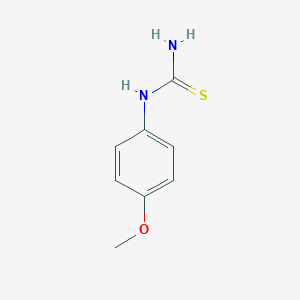
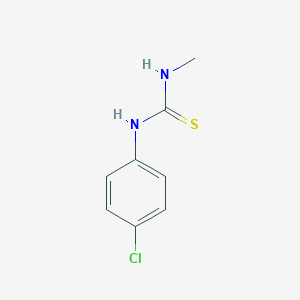
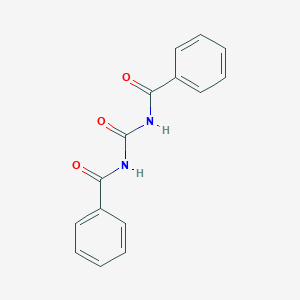
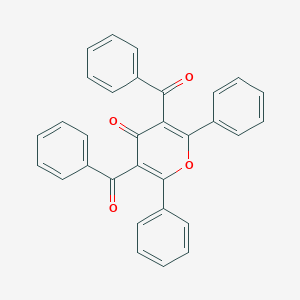
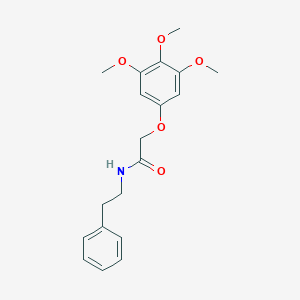
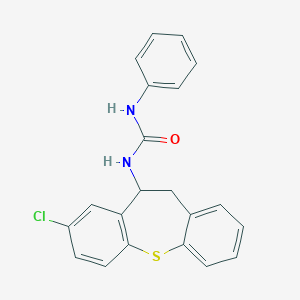
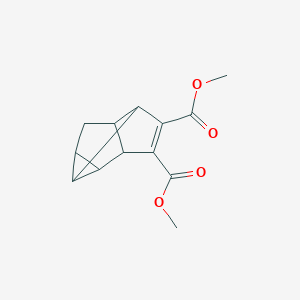
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)